

# 4-Bromophenanthridine spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 4-Bromophenanthridine

Cat. No.: B13691802

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Bromophenanthridine**

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Introduction: Phenanthridine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various alkaloids and possessing a wide range of biological activities.[1][2] The introduction of a halogen, such as bromine, onto the phenanthridine scaffold can profoundly influence its physicochemical properties and biological efficacy, making these derivatives valuable targets in medicinal chemistry and materials science.[3] **4-Bromophenanthridine**, a specific isomer, presents a unique substitution pattern whose detailed spectroscopic properties are crucial for its unambiguous identification, quality control, and the study of its interactions in biological systems.

This technical guide provides a comprehensive analysis of the key spectroscopic data for **4-Bromophenanthridine**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from the parent phenanthridine

molecule and related bromo-aromatic systems, offering a robust framework for researchers in organic synthesis and drug development.

## Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The accepted IUPAC numbering for the phenanthridine core is presented below, with the bromine atom located at the C4 position. This numbering is essential for the precise assignment of NMR signals.

Caption: Molecular structure of **4-Bromophenanthridine** with IUPAC numbering.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR is a primary tool for elucidating the structure of organic molecules. The chemical shifts ( $\delta$ ) and coupling constants (J) of the aromatic protons in **4-Bromophenanthridine** are diagnostic. The introduction of an electronegative bromine atom at C4 induces notable downfield shifts for adjacent protons (peri-effect on H3) and alters the electronic environment of the entire molecule compared to the parent phenanthridine.[4]

### Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	9.2 - 9.3	s	-	1H
H3	8.5 - 8.6	d	J $\approx$ 8.0	1H
H1	8.4 - 8.5	d	J $\approx$ 8.0	1H
H10	8.1 - 8.2	d	J $\approx$ 8.0	1H
H9	7.9 - 8.0	d	J $\approx$ 8.0	1H
H2	7.8 - 7.9	t	J $\approx$ 8.0	1H
H8	7.7 - 7.8	t	J $\approx$ 7.5	1H
H7	7.6 - 7.7	t	J $\approx$ 7.5	1H

## Causality Behind Assignments

- H6: This proton is the most deshielded in the parent phenanthridine ( $\delta \approx 9.26$  ppm) due to the anisotropic effect of the adjacent nitrogen and the neighboring aromatic ring.[4] This characteristic singlet is expected to be largely unaffected by substitution in the distal ring.
- H3 and H1: The bromine at C4 exerts a deshielding effect on the ortho proton H3. The other protons (H1, H2) on the same ring will also be shifted downfield compared to phenanthridine itself, appearing as a complex of doublets and triplets.
- H7, H8, H9, H10: The protons on the unsubstituted ring are expected to have chemical shifts and multiplicities more similar to those in phenanthridine, appearing as two sets of triplets and two sets of doublets in the aromatic region.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromophenanthridine** in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
- Acquisition Parameters:
  - Pulse Program: Standard single-pulse (zg30).
  - Spectral Width: ~16 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 16 to 64, depending on sample concentration.
- Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum is typically acquired with proton decoupling, resulting in a single line for each unique carbon atom. The chemical shifts are sensitive to the electronic environment, with the C4 carbon directly attached to bromine showing a significant shift.

### Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C6	~152
C10a, C10b, C4a, C6a	142 - 122 (quaternary)
C1, C3, C8, C10	131 - 128
C7, C9	128 - 126
C2	~125
C4	~122 (ipso-carbon)

## Causality Behind Assignments

- Quaternary Carbons (C10a, C10b, C4a, C6a): These carbons, located at the fusion of the rings, typically appear in the 122-142 ppm range and often have lower intensities.
- Ipso-Carbon (C4): The carbon directly bonded to bromine (C4) is expected to be shielded compared to its protonated counterpart in phenanthridine due to the "heavy atom effect," shifting it upfield to around 122 ppm.
- Aromatic Carbons: The remaining CH carbons will resonate in the typical aromatic region of 125-131 ppm.<sup>[5]</sup> The specific assignments can be confirmed using advanced 2D NMR techniques like HSQC and HMBC.

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.

- Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse (zgpg30).
  - Spectral Width: ~240 ppm.
  - Acquisition Time: ~1 second.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the  $\text{CDCl}_3$  solvent peak ( $\delta = 77.16$  ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Bromophenanthridine** is expected to be dominated by absorptions from the aromatic system and the carbon-bromine bond.

### Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium-Weak
1620 - 1580	Aromatic C=C Stretch	Strong
1550 - 1450	Aromatic C=C Stretch	Medium-Strong
~1500	C=N Stretch	Medium
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong
650 - 550	C-Br Stretch	Medium-Strong

## Interpretation of Key Bands

- Aromatic C-H Stretch: The presence of bands just above  $3000\text{ cm}^{-1}$  is a clear indicator of C-H bonds on an aromatic ring.[6]
- Aromatic C=C and C=N Stretches: The series of sharp bands in the  $1620\text{-}1450\text{ cm}^{-1}$  region are characteristic of the stretching vibrations within the fused aromatic rings and the imine functionality.
- C-H Bending: Strong absorptions in the fingerprint region ( $900\text{-}675\text{ cm}^{-1}$ ) arise from the out-of-plane bending of the aromatic C-H bonds. The pattern can sometimes give clues about the substitution pattern.
- C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between  $650$  and  $550\text{ cm}^{-1}$ , providing direct evidence for the presence of the bromine substituent.

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